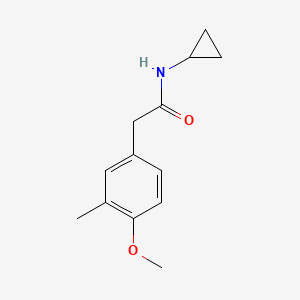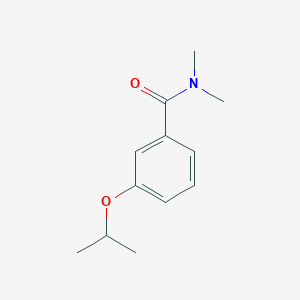
2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzimidazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that it exerts its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It also appears to modulate the expression of various genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile in lab experiments is its potential to exhibit anti-tumor activity in various cancer cell lines. It also possesses anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile. One of the potential directions is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its mechanism of action in greater detail. Moreover, it may be worthwhile to investigate the potential of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to optimize the synthesis methods and improve the bioavailability of this compound.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile is a chemical compound that has shown potential for various scientific research applications. It possesses anti-tumor, anti-inflammatory, and antioxidant properties, and has been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to explore its mechanism of action and optimize its synthesis methods.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminobenzimidazole with 2,4-diisopropoxybenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then treated with acrylonitrile to obtain the final compound. Another method involves the reaction of 2-aminobenzimidazole with 2,4-diisopropoxybenzaldehyde and malononitrile in the presence of piperidine and ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(2,4-diisopropoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-di(propan-2-yloxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)26-18-10-9-16(21(12-18)27-15(3)4)11-17(13-23)22-24-19-7-5-6-8-20(19)25-22/h5-12,14-15H,1-4H3,(H,24,25)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKBJEKNXVOZLJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5313399.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5313407.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313411.png)
![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![N-[2-(4-morpholinyl)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5313428.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5313480.png)